molecular formula C12H16N2O4 B14846037 2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine

2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine

Cat. No.: B14846037
M. Wt: 252.27 g/mol
InChI Key: XHKRMWPTCUKPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine is a chemical compound with the molecular formula C12H16N2O4. It is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a nitro group attached to a pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce the nitro group at the 4-position.

    Introduction of Cyclopropoxy Group: The cyclopropoxy group is introduced at the 5-position through a substitution reaction.

    Introduction of Tert-butoxy Group: The tert-butoxy group is introduced at the 2-position through another substitution reaction.

These reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of compounds with additional oxygen-containing functional groups.

    Reduction: Formation of 2-tert-butoxy-5-cyclopropoxy-4-aminopyridine.

    Substitution: Formation of derivatives with different functional groups replacing the tert-butoxy or cyclopropoxy groups.

Scientific Research Applications

2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine: Similar structure but with different positions of the substituents.

    2-Tert-butoxy-5-cyclopropoxy-3-nitropyridine: Another isomer with the nitro group at the 3-position.

    2-Tert-butoxy-5-cyclopropoxy-6-nitropyridine: Isomer with the nitro group at the 6-position.

Uniqueness

2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine is unique due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. The combination of tert-butoxy, cyclopropoxy, and nitro groups on the pyridine ring provides distinct chemical properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-4-nitropyridine

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11-6-9(14(15)16)10(7-13-11)17-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

XHKRMWPTCUKPAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=C(C(=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.